![molecular formula C21H19NO4S B2390091 N-(furan-3-ylmethyl)-7-methoxy-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide CAS No. 1421489-77-1](/img/structure/B2390091.png)
N-(furan-3-ylmethyl)-7-methoxy-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-7-methoxy-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H19NO4S and its molecular weight is 381.45. The purity is usually 95%.
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Biological Activity
N-(furan-3-ylmethyl)-7-methoxy-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide is a compound with significant potential in various biological applications, particularly in the field of cancer research and pharmacology. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H16N2O3S
- Molecular Weight : 364.4 g/mol
- CAS Number : 2034576-54-8
The presence of the furan and thiophene moieties in its structure contributes to its biological activity, making it a subject of interest for further research.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives, which include compounds structurally related to this compound. For instance, derivatives with similar functional groups have shown promising results against various cancer cell lines.
Case Studies and Research Findings
-
Antiproliferative Activity :
- In vitro studies have demonstrated that benzofuran derivatives exhibit significant antiproliferative effects on cancer cell lines. For example, compounds with methoxy substitutions at specific positions on the benzofuran ring have shown increased potency compared to their unsubstituted counterparts. One study reported that a specific derivative exhibited 2–4 times greater potency than an unsubstituted variant against certain cell lines .
- Mechanism of Action :
- Comparative Efficacy :
Biological Activity Summary Table
Additional Pharmacological Activities
Beyond anticancer properties, compounds similar to this compound have been evaluated for other biological activities:
- Antibacterial Activity : Some benzofuran derivatives have shown moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity beyond anticancer effects .
- Inhibition of Enzymatic Activity : Research has indicated that certain derivatives can inhibit key enzymes involved in cancer progression, further supporting their therapeutic potential .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(furan-3-ylmethyl)-7-methoxy-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatoma).
Mechanisms of Action:
- Induction of Apoptosis: The compound promotes apoptosis through the mitochondrial pathway, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest: Treatment with the compound results in S-phase arrest, inhibiting cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as potential antifungal properties.
Table 2: Summary of Biological Activities
Activity Type | Effectiveness | Target Organisms/Cells |
---|---|---|
Anticancer | Induces apoptosis | HepG2, MCF-7, Huh-7 |
Antimicrobial | Effective against | E. coli, S. aureus |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity: A study published in the Biointerface Research journal evaluated the synthesis and anticancer activity of benzofurancarboxamides, including this compound. The findings indicated significant cytotoxic effects against selected cancer cell lines, warranting further investigation into its therapeutic potential .
- Antimicrobial Evaluation: Another research effort focused on assessing the antimicrobial properties of similar benzofuran derivatives. The study highlighted the compound's ability to inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
- Mechanistic Studies: Investigations into the mechanisms underlying its anticancer effects revealed that the compound alters key signaling pathways associated with cell survival and proliferation, providing insights into its potential as a lead compound for drug development .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-7-methoxy-N-(2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-24-18-6-2-4-16-12-19(26-20(16)18)21(23)22(13-15-8-10-25-14-15)9-7-17-5-3-11-27-17/h2-6,8,10-12,14H,7,9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXXHLFJDGHVCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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